molecular formula C7H6BrN3 B8472727 6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine

6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine

Cat. No.: B8472727
M. Wt: 212.05 g/mol
InChI Key: ZVTGNQWZHYDKSJ-UHFFFAOYSA-N
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Description

6-bromo-1H-pyrrolo[3,2-b]pyridin-1-amine is a useful research compound. Its molecular formula is C7H6BrN3 and its molecular weight is 212.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

6-bromopyrrolo[3,2-b]pyridin-1-amine

InChI

InChI=1S/C7H6BrN3/c8-5-3-7-6(10-4-5)1-2-11(7)9/h1-4H,9H2

InChI Key

ZVTGNQWZHYDKSJ-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C2=C1N=CC(=C2)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.9 g, 10 mmol) in 20 mL of DMF at 0° C. was added NaH (60% in oil, 0.49 g, 12 mmol) in three portions. The mixture was stirred at room temperature for 30 min. A solution of NH2Cl in Et2O (prepared according to the procedure described in J. Org. Chem. 2004, 1371: ˜0.15 M, 80 mL) was added at −20° C. The mixture was warmed up to room temperature for 15 min and was poured into a saturated solution of thiosulfate and ammonium chloride, and extracted with ethyl acetate. The organic layer was concentrated and the residue washed with small amount of ethyl acetate to give pink solid (1.3 g, 62% yield)
Quantity
1.9 g
Type
reactant
Reaction Step One
Name
Quantity
0.49 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Yield
62%

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